molecular formula C11H14Br2N2O2S B12447945 Tert-butyl 2-(1-(3,5-dibromothiophen-2-yl)ethylidene)hydrazinecarboxylate

Tert-butyl 2-(1-(3,5-dibromothiophen-2-yl)ethylidene)hydrazinecarboxylate

Cat. No.: B12447945
M. Wt: 398.12 g/mol
InChI Key: ZNBFTIYYXGRXLQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(1-(3,5-dibromothiophen-2-yl)ethylidene)hydrazinecarboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a hydrazinecarboxylate moiety, and a dibromothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(1-(3,5-dibromothiophen-2-yl)ethylidene)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with 3,5-dibromothiophene-2-carbaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(1-(3,5-dibromothiophen-2-yl)ethylidene)hydrazinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines. Substitution reactions can introduce various functional groups into the thiophene ring .

Scientific Research Applications

Tert-butyl 2-(1-(3,5-dibromothiophen-2-yl)ethylidene)hydrazinecarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(1-(3,5-dibromothiophen-2-yl)ethylidene)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate
  • Tert-butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-methylbenzo[b]thiophen-2-yl)carbamate
  • Tert-butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 2-(1-(3,5-dibromothiophen-2-yl)ethylidene)hydrazinecarboxylate is unique due to the presence of the dibromothiophene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of novel organic molecules and the investigation of biological activity .

Properties

Molecular Formula

C11H14Br2N2O2S

Molecular Weight

398.12 g/mol

IUPAC Name

tert-butyl N-[1-(3,5-dibromothiophen-2-yl)ethylideneamino]carbamate

InChI

InChI=1S/C11H14Br2N2O2S/c1-6(9-7(12)5-8(13)18-9)14-15-10(16)17-11(2,3)4/h5H,1-4H3,(H,15,16)

InChI Key

ZNBFTIYYXGRXLQ-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)OC(C)(C)C)C1=C(C=C(S1)Br)Br

Origin of Product

United States

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